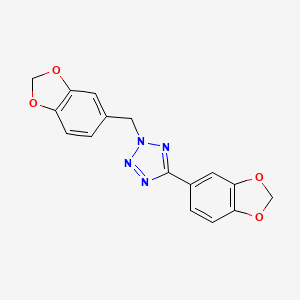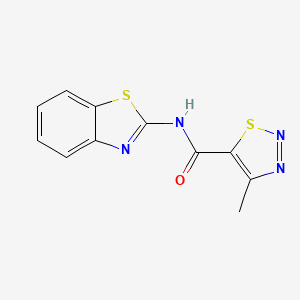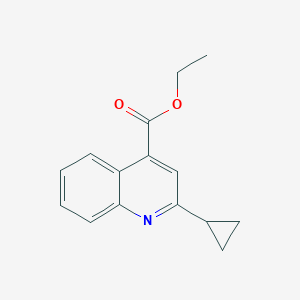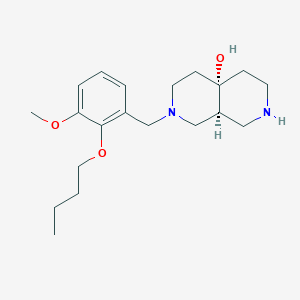![molecular formula C19H20N2 B5623762 2-[(2-methyl-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5623762.png)
2-[(2-methyl-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline and indole derivatives often involves multi-step synthetic routes that leverage various organic transformations. For example, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline, which shares structural similarities with the target molecule, was achieved through a selective Buchwald–Hartwig reaction followed by Pd-catalyzed intramolecular direct arylation involving C(sp2)–H activation (Van Baelen et al., 2008). Another related synthesis involves the preparation of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine, highlighting a different approach involving acetylation, cyclization, and reduction steps (Song Hong-rui, 2011).
Molecular Structure Analysis
Molecular structure analysis of tetrahydroisoquinoline derivatives reveals intricate details about their conformation and electronic properties. X-ray diffraction analysis and spectroscopic methods, such as IR and electronic absorption spectroscopy, are commonly used for structural elucidation. For instance, the study of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline provides insights into its molecular structure and spectral parameters (Sokol et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives encompasses a variety of reactions, including catalytic asymmetric reactions that allow for the creation of chiral centers. The catalytic asymmetric Povarov reaction, for example, has been used to synthesize indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities (Dai et al., 2016).
属性
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-14-18(17-8-4-5-9-19(17)20-14)13-21-11-10-15-6-2-3-7-16(15)12-21/h2-9,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFJSKHHIFCGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide](/img/structure/B5623700.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5623715.png)
![3-(3-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5623719.png)
![3-methoxy-1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5623724.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5623737.png)

![5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5623749.png)
![N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B5623751.png)


![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5623764.png)